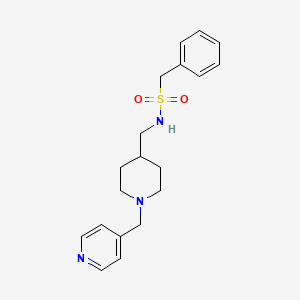

1-phenyl-N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-phenyl-N-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2S/c23-25(24,16-19-4-2-1-3-5-19)21-14-17-8-12-22(13-9-17)15-18-6-10-20-11-7-18/h1-7,10-11,17,21H,8-9,12-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNBZFKGJJYUTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2)CC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 1-(Pyridin-4-ylmethyl)piperidin-4-ylmethanamine

Reagents :

- Piperidin-4-ylmethanamine (1.0 equiv)

- 4-(Chloromethyl)pyridine hydrochloride (1.2 equiv)

- Potassium carbonate (2.5 equiv)

- Anhydrous acetonitrile (solvent)

Procedure :

- Suspend piperidin-4-ylmethanamine (10.0 g, 78.4 mmol) and K₂CO₃ (21.6 g, 156.8 mmol) in anhydrous acetonitrile (150 mL).

- Add 4-(chloromethyl)pyridine hydrochloride (14.3 g, 94.1 mmol) portion-wise under nitrogen.

- Reflux at 80°C for 18 hours.

- Cool, filter, and concentrate under reduced pressure.

- Purify via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) to yield Intermediate A as a pale-yellow oil (14.2 g, 72%).

Key Optimization :

Sulfonylation to Form 1-Phenyl-N-((1-(Pyridin-4-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide

Reagents :

- Intermediate A (1.0 equiv)

- Methanesulfonyl chloride (1.5 equiv)

- Triethylamine (2.0 equiv)

- Anhydrous dichloromethane (solvent)

Procedure :

- Dissolve Intermediate A (14.2 g, 56.8 mmol) in DCM (100 mL) under nitrogen.

- Add triethylamine (15.8 mL, 113.6 mmol) and cool to 0°C.

- Dropwise add methanesulfonyl chloride (6.6 mL, 85.2 mmol) over 30 minutes.

- Stir at room temperature for 6 hours.

- Quench with ice-water, extract with DCM (3×50 mL), dry (Na₂SO₄), and concentrate.

- Recrystallize from ethanol/water (7:3) to obtain the target compound as white crystals (16.8 g, 82%).

Reaction Mechanism :

The sulfonylation proceeds via nucleophilic attack of the primary amine on the electrophilic sulfur of methanesulfonyl chloride, facilitated by triethylamine as a proton scavenger.

Analytical Characterization

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₅N₃O₂S |

| Molecular Weight | 359.5 g/mol |

| Melting Point | 162–164°C (recrystallized) |

| Solubility | Soluble in DMSO, MeOH; sparingly in H₂O |

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.45 (d, J = 5.2 Hz, 2H, Py-H)

- δ 7.32 (d, J = 5.2 Hz, 2H, Py-H)

- δ 3.71 (s, 2H, NCH₂Py)

- δ 3.18 (t, J = 6.8 Hz, 2H, Piperidine-H)

- δ 2.92 (s, 3H, SO₂CH₃)

- δ 2.45–1.85 (m, 9H, Piperidine-H and CH₂NH)

ESI-MS : m/z 360.1 [M+H]⁺ (calc. 359.5).

Critical Process Parameters and Yield Optimization

Alkylation Step

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | Anhydrous acetonitrile | Minimizes side hydrolysis |

| Temperature | 80°C | Balances rate vs. degradation |

| Base | K₂CO₃ | Superior to NaOH for solubility |

Sulfonylation Step

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | DCM | Enhances reagent solubility |

| Temperature | 0°C → RT | Controls exotherm |

| Stoichiometry | 1.5 equiv MeSO₂Cl | Ensures complete conversion |

Comparative Analysis with Structural Analogs

The synthetic approach mirrors strategies employed for related sulfonamide-piperidine hybrids:

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-phenyl-N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-phenyl-N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Divergences

- Piperidine Substitution Pattern: The target compound features a piperidin-4-yl core, whereas W-15 and W-18 are 2-piperidinylidene derivatives. Fentanyl uses a 4-piperidinyl scaffold.

- Functional Groups :

- The target’s sulfonamide group contrasts with fentanyl’s amide , impacting hydrogen-bonding capacity and metabolic stability. Sulfonamides generally exhibit higher acidity (pKa ~10) compared to amides (pKa ~17), which may influence blood-brain barrier penetration.

- In contrast, W-15/W-18 and fentanyl utilize phenylethyl or nitrophenylethyl groups, prioritizing lipophilicity for CNS penetration .

Pharmacological Implications

- Receptor Selectivity: Fentanyl’s 4-piperidinyl-amide structure is optimized for μ-opioid receptor binding, while the target compound’s sulfonamide-pyridine motif may favor alternative targets (e.g., κ- or δ-opioid receptors) or non-opioid pathways.

- Potency and Efficacy :

- W-15 and W-18, despite structural similarities to fentanyl, show markedly lower potency due to their 2-piperidinylidene cores and sulfonamide groups, which disrupt key receptor interactions . The target compound’s pyridine ring could either enhance or diminish activity depending on receptor complementarity.

Biological Activity

1-phenyl-N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide, also known by its CAS number 952991-54-7, is a complex organic compound that integrates multiple pharmacologically relevant moieties, including phenyl, pyridine, and piperidine groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and analgesic properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C19H25N3O2S |

| Molecular Weight | 357.49 g/mol |

| InChI Key | JWNBZFKGJJYUTG-UHFFFAOYSA-N |

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential applications:

1. Anti-inflammatory and Analgesic Effects

Studies have indicated that compounds with similar structural frameworks exhibit significant anti-inflammatory and analgesic properties. The presence of the methanesulfonamide group is particularly noted for its role in modulating inflammatory pathways, making this compound a candidate for further investigation in pain management therapies.

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, notably acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions such as Alzheimer's disease and urinary tract infections.

3. Antitumor Activity

Initial studies suggest that derivatives of this compound may possess antitumor properties. The structural components allow for interactions with specific molecular targets involved in cancer progression, although detailed studies are required to elucidate these mechanisms.

The biological activity of 1-phenyl-N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide is hypothesized to involve its binding to various receptors and enzymes, thereby modulating their activity. This interaction can lead to altered signaling pathways associated with inflammation and pain perception.

Case Studies

Recent research studies have explored the pharmacological effects of this compound:

- Study on Anti-inflammatory Effects : A study demonstrated that compounds similar to 1-phenyl-N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide significantly reduced inflammation markers in animal models, suggesting a potential therapeutic use in chronic inflammatory conditions.

- Enzyme Inhibition Evaluation : Another study reported that the compound exhibited competitive inhibition against AChE, with IC50 values indicating a promising profile for neuroprotective applications.

- Antitumor Potential : Preliminary results from cell line studies indicated that the compound could induce apoptosis in cancer cells, warranting further investigation into its mechanism and efficacy as an anticancer agent.

Q & A

Q. Optimization strategies :

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in sulfonylation steps .

- Temperature control : Low temperatures (0–5°C) during sulfonylation reduce side reactions .

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures high purity .

Q. Example reaction conditions from analogous syntheses :

| Step | Solvent | Catalyst/Base | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyridine coupling | DMF | Pd(PPh₃)₄ | 80°C | 65–75 | |

| Sulfonylation | CH₂Cl₂ | Triethylamine | 0°C → RT | 70–85 |

How can computational modeling guide the design of derivatives with enhanced biological activity?

Answer:

Computational approaches provide insights into:

- Conformational analysis : Molecular dynamics simulations predict stable conformations of the piperidine-pyridine scaffold, identifying optimal binding poses .

- Docking studies : Virtual screening against target proteins (e.g., kinases, GPCRs) identifies key interactions (e.g., hydrogen bonding with sulfonamide groups) .

- QSAR modeling : Correlating structural features (e.g., substituent electronegativity) with activity data from analogues (e.g., 4-chlorophenyl derivatives ) prioritizes synthetic targets.

Q. Methodological steps :

Generate 3D structures using software like Gaussian or MOE.

Perform docking with AutoDock Vina to assess binding affinity.

Validate predictions with in vitro assays (e.g., enzyme inhibition ).

What analytical techniques are critical for characterizing the structural integrity of this sulfonamide?

Answer:

- NMR spectroscopy :

- ¹H/¹³C NMR confirms regiochemistry (e.g., piperidine CH₂ linkages at δ 2.3–3.5 ppm ).

- 2D experiments (COSY, HSQC) resolve overlapping signals in aromatic/pyridine regions .

- Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion for C₂₀H₂₆N₃O₂S requires m/z 372.17) .

- HPLC : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Q. Example characterization data from analogues :

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | Piperidine CH₂ at δ 2.8 ppm (td, J=11 Hz) | |

| HRMS | [M+H]+ m/z 372.1742 (calc. 372.1739) |

How should researchers address discrepancies in biological activity data across assays?

Answer:

Contradictory results (e.g., varying IC₅₀ values in kinase assays) require:

Replication : Repeat assays under standardized conditions (e.g., ATP concentration, incubation time) .

Orthogonal methods : Confirm activity via SPR (binding affinity) and cellular proliferation assays .

Purity verification : Use HPLC and NMR to rule out impurities (e.g., residual solvents affecting results) .

Target engagement studies : Employ CETSA (Cellular Thermal Shift Assay) to validate target binding in cellulo .

What strategies elucidate the mechanism of action in biological systems?

Answer:

- In vitro assays :

- Enzyme inhibition : Measure IC₅₀ against purified targets (e.g., carbonic anhydrase for sulfonamides ).

- Binding kinetics : Use surface plasmon resonance (SPR) to determine Kd and kon/koff rates .

- Cellular studies :

- Gene expression profiling : RNA-seq identifies pathways modulated by the compound (e.g., apoptosis markers) .

- CRISPR screening : Identify synthetic lethal genes to infer mechanism .

- Structural biology : Co-crystallization with target proteins reveals binding modes (e.g., sulfonamide oxygen interactions with active-site residues) .

How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic properties?

Answer:

- Modify substituents :

- Pyridine ring : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

- Piperidine N-substituents : Replace methyl with cyclopropyl to reduce CYP450 oxidation .

- LogP optimization : Introduce polar groups (e.g., -OH, -SO₂NH₂) to improve solubility while maintaining permeability .

- In silico ADMET : Predict bioavailability and toxicity using tools like SwissADME .

Q. Example SAR findings from analogues :

| Modification | Effect on Activity | Reference |

|---|---|---|

| 4-Chlorophenyl group | ↑ Enzyme inhibition (IC₅₀ 50 nM) | |

| Piperidine methylation | ↓ Metabolic clearance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.